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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyridine
CAS No.: 5957-92-6
Cat. No.: B1610065

Get Quote

Technical Whitepaper: 4-(3-Chlorophenyl)pyridine

CAS: 18471-79-3 Formula: C11HsCIN Molecular Weight: 189.64 g/mol

Executive Summary

4-(3-Chlorophenyl)pyridine is a critical biaryl building block used extensively in two distinct
high-value sectors: medicinal chemistry and optoelectronics. As a "privileged scaffold,"” it serves
as a core pharmacophore in kinase inhibitors (targeting p38 MAP kinase and others) where the
meta-chloro substituent provides essential metabolic stability and hydrophobic pocket
occupancy. In materials science, it functions as a cyclometalating ligand for Iridium(lll)
complexes, enabling the production of high-efficiency phosphorescent organic light-emitting
diodes (PHOLEDS).

Chemical Identity & Physiochemical Profile
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Property Specification Notes
IUPAC Name 4-(3-Chlorophenyl)pyridine
C1=CC(=CC=C1C2=CC=NC=
SMILES
C2)Cl
) ) Crystalline form varies by
Appearance Off-white to pale yellow solid )
purity/solvent.
Note: Experimental values vary
] ] 76-80 °C based on recrystallization
Melting Point )
(Predicted/Analogous) solvent (e.g., EtOH vs.
Hexanes).
- Soluble in DCM, CHCls, o o
Solubility Limited solubility in water.
DMSO, EtOAc
Slightly lower than pyridine
pKa ~4.8 - 5.1 (Pyridine N) (5.25) due to the electron-
withdrawing Cl-phenyl group.
) Lipophilic, suitable for
LogP ~3.3 (Predicted)

membrane permeability.

Synthetic Architecture: Suzuki-Miyaura Cross-

Coupling

The industrial standard for synthesizing 4-(3-Chlorophenyl)pyridine is the palladium-

catalyzed Suzuki-Miyaura coupling. This route is preferred over Gomberg-Bachmann arylation

due to its mild conditions and high regioselectivity.

Core Reaction

» Electrophile: 4-Bromopyridine Hydrochloride (more stable than free base).

¢ Nucleophile: 3-Chlorophenylboronic acid.

o Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a].
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» Base: Potassium Carbonate (K2COs) or Sodium Carbonate (Na2COs).

Optimized Experimental Protocol

Step 1: Reagent Preparation

e Charge a 3-neck round-bottom flask with 4-Bromopyridine HCI (1.0 eq) and 3-
Chlorophenylboronic acid (1.1 eq).

e Add Pd(PPhs)a (3-5 mol%). Note: Catalyst must be fresh and yellow; black/brown indicates
oxidation.

e Add solvent system: 1,4-Dioxane : Water (4:1 ratio). The water is essential for the solubility
of the inorganic base.

Step 2: Degassing (Critical for Yield)
o Why: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

o Method: Sparge the mixture with Argon or Nitrogen for 20 minutes, or use the freeze-pump-
thaw method (3 cycles).

Step 3: Reaction

» Add K2COs (2.5 eq) dissolved in minimal water.

¢ Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere.

e Monitor via TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4-12 hours.
Step 4: Workup & Purification[1]

e Cool to room temperature. Filter through a Celite pad to remove Palladium black.

e Dilute with Ethyl Acetate (EtOAc) and wash with brine.

e Dry organic layer over anhydrous Na2SOa4 and concentrate in vacuo.
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 Purification: Flash column chromatography using Silica Gel (Gradient: 10% — 30% EtOAc in
Hexanes).

Visualization: Synthesis Workflow

Final Product:
4-(3-Chlorophenyl)pyridine
(Pale Yellow Solid)

Reflux:
90-100°C
4-12 Hours

Reactants: Catalyst Addition: Degassing:
4-Bromopyridine HCI P Pd(PPh3)4 (3-5 mol%) P Ar Sparge (20 min)
3-Chlorophenylboronic Acid Solvent: Dioxane/H20 *Critical Step*

Workup:
Celite Filtration
EtOAc Extraction

Click to download full resolution via product page

Caption: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Structural Activity Relationships (SAR) &

Applications
A. Medicinal Chemistry: Kinase Inhibition

The molecule serves as a scaffold for Type | and Type Il kinase inhibitors.

o Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the
"hinge region" amino acids (e.g., Met, Thr) in the ATP-binding pocket of kinases like p38
MAPK or Aurora Kinase.

e 3-Chloro Substituent:

o Metabolic Blocking: The meta-position is prone to oxidative metabolism (CYP450). The
Chlorine atom blocks this site, extending the drug's half-life (

)

o Hydrophobic Fill: The Cl atom sits in a hydrophobic pocket (often the "Gatekeeper"
region), improving binding affinity via Van der Waals interactions.

B. Materials Science: OLED Emitters

In the field of organic electronics, 4-(3-Chlorophenyl)pyridine is a ligand precursor for
Iridium(lll) complexes, such as
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e Mechanism: The pyridine nitrogen and the phenyl carbon form a coordinate covalent bond

with Iridium (cyclometalation).

e Tuning: The electron-withdrawing Chlorine atom stabilizes the HOMO energy level, resulting

in a "blue-shift" of emission compared to the unsubstituted phenylpyridine, often moving

emission from green toward blue/orange depending on the exact substitution pattern.

Visualization: Pharmacophore & SAR Logic

4-(3-Chlorophenyl)pyridine
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Caption: Structural Activity Relationship (SAR) mapping for Pharma and OLED applications.

Safety & Handling

e GHS Classification: Warning.
e Hazard Statements:
o H315: Causes skin irritation.

o H319: Causes serious eye irritation.
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o H335: May cause respiratory irritation.[2]

e Handling Protocol:
o Use only in a chemical fume hood.
o Wear nitrile gloves and safety goggles.

o Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or
moisture absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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